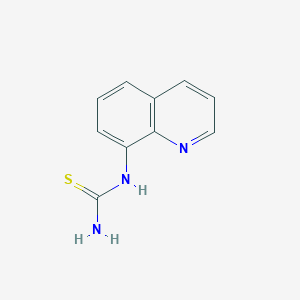
N-(8-quinolinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Catalytic Enantioselective Petasis-Type Reaction
The study of catalytic enantioselective Petasis-type reactions catalyzed by a newly designed thiourea catalyst has shown that this catalyst can effectively activate organoboronic acids. This activation allows for the enantioselective transformation of quinolines at low temperatures, achieving a high degree of stereocontrol when combined with H2O and NaHCO3 as additives .
Synthesis and Molecular Docking of Quinolinyl Thioureas
A series of novel quinolinyl thiourea analogues were synthesized, with the compound N-(quinolin-3-ylcarbamothioyl)hexanamide showing significant inhibitory effects on mushroom tyrosinase, surpassing the reference compound Kojic acid. Molecular docking studies indicated a strong estimated free energy of binding, and kinetic analysis suggested non-competitive inhibition of tyrosinase by this compound .
Antimycobacterial Properties of Quinoline Derivatives
Quinoline derivatives with triazolo, ureido, and thioureido substituents were synthesized and evaluated for their antimycobacterial properties. Compounds showed high inhibition rates against Mycobacterium tuberculosis, with molecular docking calculations suggesting that hydrogen bonding and electrostatic interactions with ATP-synthase of M. tuberculosis could be responsible for the observed effects .
Fluoride Receptor Analysis
A quinoline-based tripodal thiourea was synthesized and found to exclusively bind fluoride anion in DMSO. The receptor forms 1:1 and 1:2 complexes with fluoride, with binding constants determined by 1H NMR. Theoretical calculations supported the formation of these complexes, indicating specific interactions with NH binding sites and secondary +NH binding sites within the tripodal pocket .
Structure Elucidation and DNA Binding Studies
A new quinolinyl-thiourea hybrid was synthesized and characterized through spectro-elemental characterizations and single-crystal X-ray analysis. Hirshfeld surface analysis revealed weak intermolecular interactions and intramolecular H-bonds. The compound showed potential anticancer properties through DNA binding studies, with molecular docking and UV-visible spectroscopy suggesting a mixed binding mode with DNA .
Urease Inhibition by Quinolone-Based Thioureas
Thiazolidinone and N,N-disubstituted thioureas based on quinolone moiety were synthesized and evaluated for urease inhibition. The compounds exhibited moderate to good inhibitory effects, with the N-methyl quinolonyl moiety being identified as the most potent inhibitor. Molecular docking analysis showed good protein-ligand interaction profiles against the urease target .
科学的研究の応用
Application 1: Urease Inhibition
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : N-(8-quinolinyl)thiourea has been used in the synthesis of new N,N-disubstituted thiourea and thiazolidinone scaffolds based on quinolone moiety as urease inhibitors .
- Methods of Application or Experimental Procedures : The synthesis of thiazolidinone based on quinolone moiety was established starting from 4-hydroxyquinol-2-ones. The strategy started with the reaction of ethyl bromoacetate with 4-hydroxyquinoline to give the corresponding ethyl oxoquinolinyl acetates, which reacted with hydrazine hydrate to afford the hydrazide derivatives. Subsequently, hydrazides reacted with isothiocyanate derivatives to give the corresponding N,N-disubstituted thioureas. Finally, on subjecting the N,N-disubstituted thioureas with dialkyl acetylenedicarboxylates, cyclization occurred, and thiazolidinone derivatives were obtained in good yields .
- Summary of the Results or Outcomes : The synthesized thioureas and thiazolidinones exhibited moderate to good inhibitory effects. The structure−activity relationship revealed that N-methyl quinolonyl moiety exhibited a superior effect, since it was proved to be the most potent inhibitor in the present series achieving (IC 50 = 1.83 ± 0.79 µM). The previous compound exhibited relatively much greater activity, being approximately 12-fold more potent than thiourea and acetohydroxamic acid as references .
Application 2: Proteomics Research
- Specific Scientific Field : Proteomics
- Summary of the Application : N-(8-quinolinyl)thiourea is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatments for diseases.
Application 3: Synthesis of Heterocycles
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Thioureas, including N-(8-quinolinyl)thiourea, have been used in the synthesis of several important heterocyclic compounds . These compounds have a wide variety of applications in fields such as materials science, agriculture, pharmaceuticals, and biological activities .
- Methods of Application or Experimental Procedures : The synthesis of heterocyclic compounds using thioureas involves a variety of coordination modes and bonding possibilities due to the presence of sulfur and nitrogen atoms . The specific methods can vary depending on the desired heterocyclic compound.
- Summary of the Results or Outcomes : The outcomes of this application include the successful synthesis of heterocyclic compounds, which can be used in a variety of fields. For example, these compounds have shown promise in areas such as antimicrobial, antitumor, antiviral, and antiparasitic activities .
Application 4: Inhibitor of Enzymes
- Specific Scientific Field : Pharmacology
- Summary of the Application : Thiourea derivatives have been found to inhibit various enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes are involved in a variety of biological processes, and their inhibition can have therapeutic effects.
Application 5: Synthesis of Important Heterocyclic Compounds
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Thioureas, including N-(8-quinolinyl)thiourea, have been used in the synthesis of several important heterocyclic compounds . These compounds have a wide variety of applications in fields such as materials science, agriculture, pharmaceuticals, and biological activities .
- Methods of Application or Experimental Procedures : The synthesis of heterocyclic compounds using thioureas involves a variety of coordination modes and bonding possibilities due to the presence of sulfur and nitrogen atoms . The specific methods can vary depending on the desired heterocyclic compound.
- Summary of the Results or Outcomes : The outcomes of this application include the successful synthesis of heterocyclic compounds, which can be used in a variety of fields. For example, these compounds have shown promise in areas such as antimicrobial, antitumor, antiviral, and antiparasitic activities .
将来の方向性
特性
IUPAC Name |
quinolin-8-ylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-10(14)13-8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H3,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTWSXFODBCVFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=S)N)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363210 |
Source


|
| Record name | N-(8-quinolinyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-quinolinyl)thiourea | |
CAS RN |
104222-20-0 |
Source


|
| Record name | N-(8-quinolinyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-(5-{2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]carbohydrazonoyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B1300486.png)
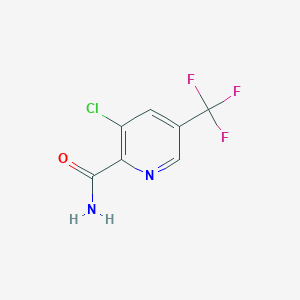
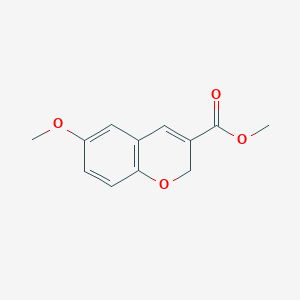
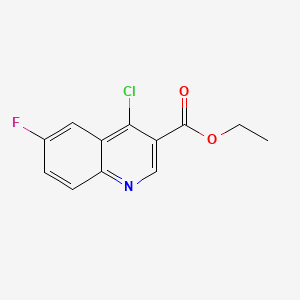
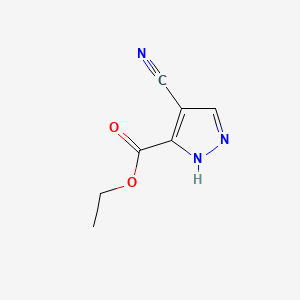
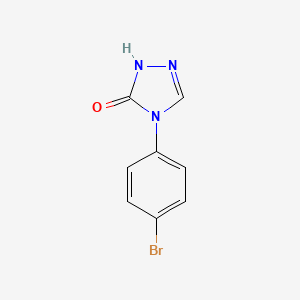
![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B1300551.png)
![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)
![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)
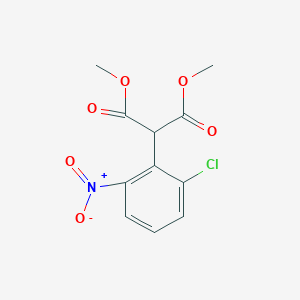
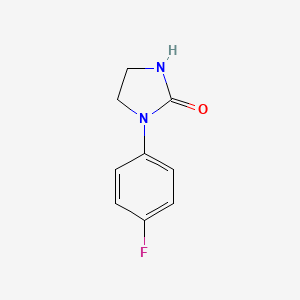
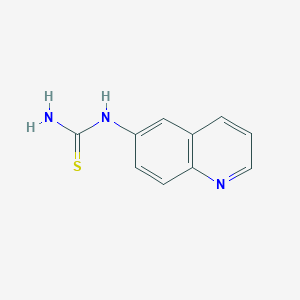
![2-(2-hydroxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-3-furohydrazide](/img/structure/B1300577.png)
![3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1300590.png)